Methyl-d3 3-Oxobutanoate
Overview
Description
Methyl-d3 3-Oxobutanoate, also known as trideuteriomethyl 3-oxobutanoate, is a deuterated derivative of methyl 3-oxobutanoate. It is a stable isotope-labeled compound, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and reaction mechanisms due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl-d3 3-Oxobutanoate can be synthesized through the reaction of methanol-d4 with 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione. The reaction typically occurs in the presence of a solvent such as benzene and under reflux conditions . The yield of this reaction is approximately 38% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions, advanced purification techniques, and stringent quality control measures to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl-d3 3-Oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl-d3 3-Oxobutanoate is widely used in scientific research due to its deuterium labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly those requiring precise isotopic labeling.
Mechanism of Action
The mechanism of action of Methyl-d3 3-Oxobutanoate involves its incorporation into various chemical and biological processes due to its isotopic labeling. The deuterium atoms in the compound provide a unique signature that can be tracked using spectroscopic techniques, allowing researchers to study reaction mechanisms and metabolic pathways in detail. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparison with Similar Compounds
- Methyl 3-oxobutanoate
- Ethyl 3-oxobutanoate
- Propyl 3-oxobutanoate
Comparison: Methyl-d3 3-Oxobutanoate is unique due to its deuterium labeling, which distinguishes it from other similar compounds. This isotopic substitution provides enhanced stability and allows for precise tracking in various studies. While other compounds like methyl 3-oxobutanoate and ethyl 3-oxobutanoate share similar chemical properties, they lack the isotopic labeling that makes this compound particularly valuable in research applications .
Properties
IUPAC Name |
trideuteriomethyl 3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQNANDWMGAFTP-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662114 | |
Record name | (~2~H_3_)Methyl 3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107694-22-4 | |
Record name | (~2~H_3_)Methyl 3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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